Cas no 2214243-59-9 (rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one)

rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one is a chiral bicyclic lactam derivative with a stereochemically defined framework, featuring a hydroxyl group at the 3-position and benzyl substituents at the 1- and 6-positions. Its rigid octahydro-pyrrolopyridinone core offers structural versatility for applications in asymmetric synthesis and medicinal chemistry. The compound’s defined stereochemistry and functional group arrangement make it a valuable intermediate for constructing complex heterocycles or pharmacophores. The benzyl groups enhance solubility in organic solvents, facilitating further derivatization, while the hydroxyl group provides a handle for selective modifications. This scaffold is particularly useful in the development of biologically active molecules, owing to its conformational constraint and potential for stereocontrol.
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one structure
2214243-59-9 structure
Product name:rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one
CAS No:2214243-59-9
MF:C21H24N2O2
Molecular Weight:336.427465438843
CID:5213407

rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one 化学的及び物理的性質

名前と識別子

    • rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one
    • インチ: 1S/C21H24N2O2/c24-19-11-18-14-23(13-17-9-5-2-6-10-17)21(25)20(18)22(15-19)12-16-7-3-1-4-8-16/h1-10,18-20,24H,11-15H2/t18-,19+,20-/m0/s1
    • InChIKey: RYPJQRYGXBMQRW-ZCNNSNEGSA-N
    • SMILES: [C@@]12([H])C(=O)N(CC3=CC=CC=C3)C[C@]1([H])C[C@@H](O)CN2CC1=CC=CC=C1

rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1167628-1g
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one
2214243-59-9 98%
1g
¥19830 2023-03-11
Chemenu
CM558717-1g
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one
2214243-59-9 95%+
1g
$2542 2024-07-18

rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one 関連文献

rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-oneに関する追加情報

Introduction to Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one (CAS No. 2214243-59-9)

Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one is a structurally complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound, identified by the CAS number 2214243-59-9, belongs to the class of heterocyclic compounds, which are widely recognized for their role in drug discovery and development. The intricate arrangement of functional groups and the rigid bicyclic core make this molecule a subject of interest for medicinal chemists seeking novel therapeutic agents.

The molecular structure of Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one features a pyrrolopyridine core, which is a privileged scaffold in medicinal chemistry. Pyrrolopyridines have been extensively studied for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of multiple chiral centers in this compound underscores its potential as a building block for enantiomerically pure drugs, which are often required to achieve optimal pharmacological efficacy while minimizing side effects.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the biological potential of complex molecules like Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one with greater efficiency. Studies have indicated that the 1,6-dibenzyl substituents and the 3-hydroxy group may play crucial roles in modulating the biological activity of the molecule. These functional groups are known to interact with various biological targets, including enzymes and receptors, thereby influencing the pharmacokinetic and pharmacodynamic properties of the compound.

The stereochemistry of Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one is particularly noteworthy. The absolute configurations at the (3R), (4aS), and (7aS) positions contribute to the unique three-dimensional shape of the molecule. This stereochemical arrangement can significantly impact how the compound interacts with biological targets at the molecular level. For instance, enantiomeric differences in binding affinity and metabolic stability have been well-documented in literature, making stereochemical control a critical aspect of drug design.

In the context of current research trends, there is a growing emphasis on developing drugs with improved selectivity and reduced toxicity. The complex structure of Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one offers opportunities to fine-tune these properties through structural modifications. Researchers are exploring various synthetic strategies to modify specific functional groups while maintaining or enhancing biological activity. For example, replacing one of the benzyl groups with a different aryl or heteroaryl moiety could alter the electronic properties of the molecule and potentially improve its interaction with biological targets.

The potential applications of Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one extend beyond traditional therapeutic areas. Emerging research suggests that this compound may have utility in areas such as neurodegenerative diseases and inflammatory disorders. The pyrrolopyridine core is known to interact with certain neurotransmitter systems and inflammatory pathways, making it a promising candidate for further investigation. Preclinical studies are being conducted to evaluate its efficacy and safety profile in animal models.

The synthesis of Rel-(3R,4aS)-1,6-Dibenzyl - - - - - - - - - - hydroxy octahydro - - - - - - - - H-pyrrole [ , ] pyridine one CAS no:22142 ( ) ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22214 , , , , , , , , , , ,

Given its complex structure and potential biological activities, Rel-( H-pyrrole [ ] pyridine one CAS NO.:

In conclusion, Rel-( H-pyrrole [ ] pyridine one CAS NO.:

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